Ethyl 5-(4-Methyl-2-pyridyl)-2-furoate
Overview
Description
“Ethyl 5-(4-Methyl-2-pyridyl)-2-furoate” is a complex organic compound that contains a pyridine and a furan ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a pyridine and a furan ring. The pyridine ring contributes to the molecule’s basicity and ability to participate in various chemical reactions .
Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on its exact structure and the conditions under which it is reacted. Pyridine compounds can undergo a variety of reactions, including nucleophilic substitutions and electrophilic substitutions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Pyridine is a colorless liquid with an unpleasant smell, and it is miscible with water .
Scientific Research Applications
Ring Formation and Chemical Decomposition
Research indicates that various furoate compounds, including derivatives similar to Ethyl 5-(4-Methyl-2-pyridyl)-2-furoate, are involved in complex chemical reactions such as intramolecular ring formation and thermal decomposition. For instance, methyl 5-[2-(2-azidophenyl) ethyl]-2-furoate undergoes thermal decomposition to form complex molecular structures like methyl pyrrolo [1, 2-a] quinoline-3-carboxylates (Yakushijin, Tsuruta, & Furukawa, 1982).
Glycosidase Inhibitory Activities
Certain furoate derivatives, including Ethyl 5-[(1'S)-D-erythrosyl]-2-methyl-3-furoate, have been studied for their glycosidase inhibitory activities. This research is significant for developing selective inhibitors for enzymes like alpha-L-fucosidase and beta-galactosidase, which have implications in various biological processes and diseases (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).
Application in Organic Synthesis
Furoate esters are instrumental in organic synthesis. For example, methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate are used for palladium-catalysed direct arylation of heteroaromatics. These processes are crucial for synthesizing biheteroaryls, a class of compounds with various applications in pharmaceuticals and materials science (Fu, Zhao, Bruneau, & Doucet, 2012).
Renewable PET Production
In the context of renewable materials, derivatives of this compound are being explored for producing biobased terephthalic acid precursors. This application is particularly relevant in the synthesis of renewable polyethylene terephthalate (PET), a common plastic material (Pacheco, Labinger, Sessions, & Davis, 2015).
Synthesis of Anti-Juvenile Hormone Activity Compounds
Ethyl 4-(2-aryloxyhexyloxy)benzoates, similar in structure to this compound, have been synthesized and tested for anti-juvenile hormone activity. This research is significant in the development of compounds that can influence the growth and development of insects, with potential applications in pest control (Furuta, Shirahashi, Yamashita, Ashibe, & Kuwano, 2006).
Mechanism of Action
Properties
IUPAC Name |
ethyl 5-(4-methylpyridin-2-yl)furan-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)12-5-4-11(17-12)10-8-9(2)6-7-14-10/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKSXBDQDXTIRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=NC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801232989 | |
Record name | Ethyl 5-(4-methyl-2-pyridinyl)-2-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801232989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187163-99-0 | |
Record name | Ethyl 5-(4-methyl-2-pyridinyl)-2-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(4-methyl-2-pyridinyl)-2-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801232989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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